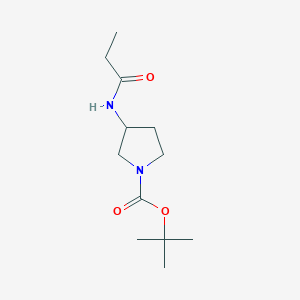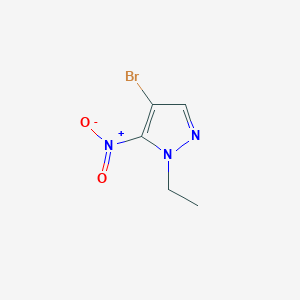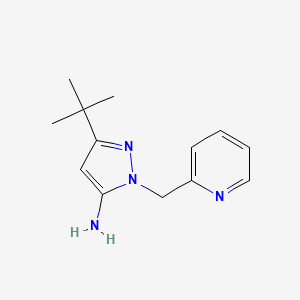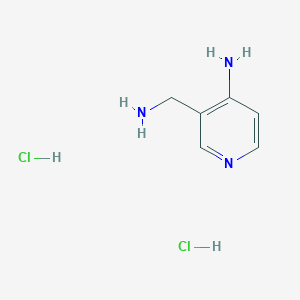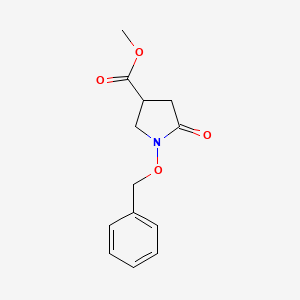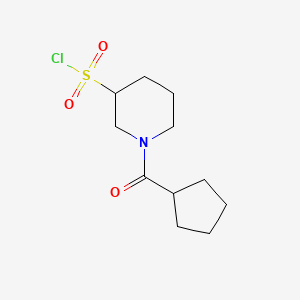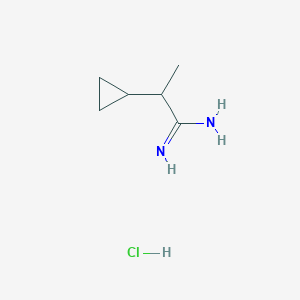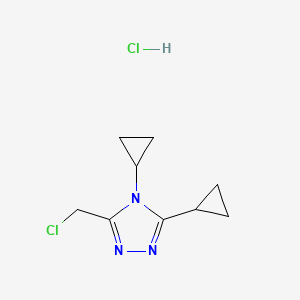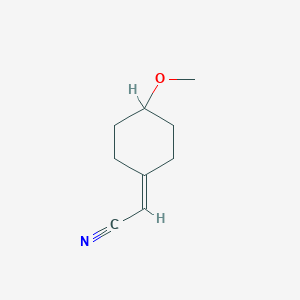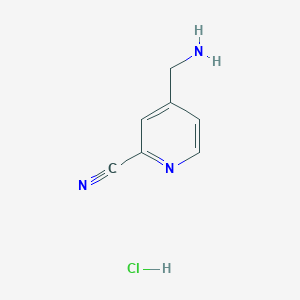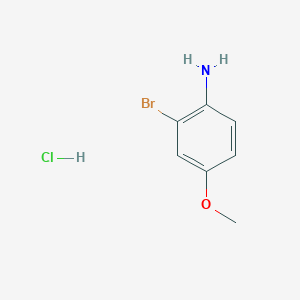![molecular formula C5H9N3O2 B1378837 [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1602419-10-2](/img/structure/B1378837.png)
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Descripción general
Descripción
The description of a compound usually includes its molecular formula, structure, and the functional groups present in the molecule.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
"[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol" and its analogs have been a subject of extensive research due to their interesting chemical properties and potential applications. Researchers have developed various synthetic routes and explored the chemical reactivity of this compound and related oxadiazoles. Bohle and Perepichka (2009) described a synthetic route for 3-oxo-4-amino-1,2,3-oxadiazole, noting its stability and potential for further derivative formation, including a dimethylamino analogue (Bohle & Perepichka, 2009). Similarly, Wu et al. (2000) synthesized various 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles, showcasing the versatility of oxadiazole derivatives (Wu et al., 2000).
Photoreactivity and Applications in Material Science
The photoreactivity of 1,2,4-oxadiazoles, including analogs of "[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol," has been a focal point for researchers aiming to develop new materials and methodologies. Buscemi, Pace, and Vivona (2000, 2001) contributed significantly to this field by investigating the photochemical synthesis of various 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles, thus opening up new pathways for creating fluorinated heterocyclic compounds (Buscemi, Pace, & Vivona, 2000), (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).
Biomedical and Antibacterial Properties
Oxadiazoles, including dimethylamino derivatives, have been studied for their potential biomedical applications, particularly for their antibacterial properties. Li, Dan, and Fu (2008) synthesized bis-1,3,4-oxadiazoline derivatives and tested their effectiveness against S. aureus, showing that these compounds have promising antibacterial activities (Li, Dan, & Fu, 2008). Malhotra et al. (2013) also synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential of these compounds in therapeutic applications (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that need further exploration, and how the compound can be modified to improve its properties or reduce its side effects.
Please note that the availability of this information depends on how extensively the compound has been studied. For lesser-known compounds, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.
Propiedades
IUPAC Name |
[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-8(2)5-6-4(3-9)10-7-5/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVNCBBVKTZJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



